Home > Products > Screening Compounds P117523 > Hexahydrodifenidol
Hexahydrodifenidol - 113010-69-8

Hexahydrodifenidol

Catalog Number: EVT-1174072
CAS Number: 113010-69-8
Molecular Formula: C21H33NO
Molecular Weight: 315.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Hexahydrodifenidol, specifically 1-cyclohexyl-1-(4-fluorophenyl)-4-piperidino-1-butanol, is derived from modifications of the piperidine structure. Its classification as a muscarinic antagonist positions it within pharmacological studies aimed at understanding receptor interactions and potential therapeutic applications, particularly in treating conditions like motion sickness and other disorders influenced by cholinergic activity .

Synthesis Analysis

The synthesis of hexahydrodifenidol involves several key steps that typically include the formation of the piperidine ring and subsequent functionalization.

  1. Starting Materials: The synthesis often begins with 4-fluorobenzaldehyde and cyclohexylamine, which undergo condensation to form an intermediate.
  2. Ring Formation: This intermediate is then subjected to reductive amination processes to introduce the piperidine moiety.
  3. Final Modifications: Further steps may include alkylation reactions to achieve the desired butanol side chain.

Technical parameters such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity during synthesis. For example, reactions are typically carried out under controlled temperatures ranging from 0°C to room temperature, depending on the specific reaction stage .

Molecular Structure Analysis

Hexahydrodifenidol features a complex molecular structure characterized by:

  • Molecular Formula: C17_{17}H24_{24}F1_{1}N1_{1}O1_{1}
  • Molecular Weight: Approximately 281.38 g/mol
  • Structural Features: The compound contains a piperidine ring, a cyclohexyl group, and a fluorophenyl substituent.

X-ray crystallography has been utilized to elucidate the absolute configurations of its enantiomers, confirming the spatial arrangement of atoms within the molecule. This structural analysis is crucial for understanding how hexahydrodifenidol interacts with muscarinic receptors .

Chemical Reactions Analysis

Hexahydrodifenidol participates in various chemical reactions primarily as a competitive inhibitor at muscarinic receptors. Key reactions include:

  • Binding Interactions: It competes with acetylcholine for binding sites on muscarinic receptors, influencing receptor activity.
  • Metabolic Transformations: In vivo studies indicate that hexahydrodifenidol can undergo metabolic transformations that affect its efficacy and half-life.

Detailed kinetic studies have shown that the binding affinity of hexahydrodifenidol varies across different muscarinic receptor subtypes (M1-M5), which is essential for tailoring its therapeutic applications .

Mechanism of Action

The mechanism of action for hexahydrodifenidol involves:

  • Receptor Binding: Upon administration, hexahydrodifenidol binds to muscarinic receptors, blocking acetylcholine's action.
  • Signal Transduction Inhibition: This blockade prevents downstream signaling pathways associated with parasympathetic nervous system activation, leading to effects such as reduced salivation and bronchial secretions.

Pharmacological studies have demonstrated that hexahydrodifenidol exhibits selectivity towards certain muscarinic receptor subtypes, particularly M3 receptors, which are implicated in smooth muscle contraction and glandular secretion .

Physical and Chemical Properties Analysis

Hexahydrodifenidol possesses distinct physical and chemical properties:

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: Reported melting point ranges around 150°C to 160°C.
  • Stability: The compound is stable under normal laboratory conditions but should be stored away from light and moisture to prevent degradation.

These properties play a significant role in determining its formulation for pharmaceutical applications .

Applications

Hexahydrodifenidol has several scientific applications:

  • Pharmacology: Used extensively in research related to cholinergic signaling and receptor pharmacodynamics.
  • Therapeutics: Investigated for potential use in treating conditions such as motion sickness, peptic ulcers, and other disorders where cholinergic activity plays a role.
  • Drug Development: Serves as a lead compound for developing new muscarinic antagonists with improved selectivity and efficacy profiles.
Introduction to Hexahydrodifenidol (HHD)

Historical Development & Discovery of Hexahydrodifenidol

Hexahydrodifenidol was synthesized in the late 1980s as part of a concerted effort to develop muscarinic antagonists with improved receptor subtype discrimination. Early pharmacological characterization revealed its distinct binding profile across muscarinic receptor subtypes, contrasting with non-selective predecessors like atropine. Seminal studies published between 1989-1991 established its foundational pharmacology. Lambrecht and colleagues systematically evaluated Hexahydrodifenidol alongside silicon-containing analogs (e.g., hexahydro-sila-difenidol), demonstrating that strategic atomic substitutions significantly modulated receptor affinity and selectivity [1] [3]. This period marked a transition from broad-spectrum antimuscarinics toward rationally designed probes targeting specific physiological pathways mediated by M1, M2, and M3 receptor subtypes.

The compound’s development was driven by the need to overcome therapeutic limitations of non-selective antagonists. Initial binding assays confirmed Hexahydrodifenidol exhibited preferential affinity for M1 and M3 subtypes over M2 receptors—a profile designated as M1 ≈ M3 > M2 [1]. Subsequent modifications, including quaternization and fluorination, yielded derivatives with divergent selectivity patterns, cementing Hexahydrodifenidol’s role as a structural template for receptor pharmacology innovation [3] [5].

Structural Classification Within Muscarinic Antagonists

Hexahydrodifenidol belongs to the diphenidol chemical class of muscarinic antagonists, characterized by a prototypical structure comprising three key domains:

  • Amino Group: A basic tertiary amine (typically N-methylpiperidinyl) enabling protonation and ionic bonding with aspartate residues in receptor binding pockets.
  • Linker Chain: A hydroxyl-substituted alkylene spacer (e.g., -CH(OH)CH2CH2-) mimicking acetylcholine’s ester linkage.
  • Aromatic Terminus: Dual phenyl rings providing hydrophobic stabilization within receptor domains [1] [10].

Table 1: Structural Evolution of Hexahydrodifenidol and Key Analogues

CompoundAtomic ModificationAmino GroupLinker ChainAromatic Terminus
Hexahydrodifenidol (HHD)NoneTertiary amine-CH(OH)CH₂CH₂-Diphenylmethane
Hexahydro-sila-difenidol (HHSiD)Carbon→Silicon substitutionTertiary amine-CH(OH)CH₂CH₂-Diphenylsilane
para-Fluoro-HHSiDFluorination + siliconTertiary amine-CH(OH)CH₂CH₂-para-Fluorodiphenylsilane

Strategic atomic substitutions within this scaffold profoundly influenced receptor interactions:

  • Silicon-Carbon Isosterism: Replacing the carbon atom linking phenyl groups with silicon (yielding hexahydro-sila-difenidol) enhanced M3 affinity while reducing M2 binding, attributed to silicon’s larger atomic radius and altered bond geometry [10].
  • Fluorination: Adding a para-fluoro group to the silicon analog (para-fluoro-hexahydro-sila-difenidol) further amplified M3 selectivity over both M1 and M2 subtypes [1] [5].
  • Quaternary Derivatives: Methylation of Hexahydrodifenidol’s tertiary amine formed a quaternary ammonium compound with shifted selectivity (M1 > M2 ≈ M3), illustrating how charge state modulates receptor engagement [3].

Pharmacological Significance in Receptor Subtype Research

Hexahydrodifenidol’s enduring scientific value lies in its ability to discriminate muscarinic receptor subtypes in functional tissues. Key contributions include:

Receptor Affinity Profiling

Radioligand binding studies established Hexahydrodifenidol’s signature affinity profile (M1 ≈ M3 > M2) across diverse tissues:

  • M1 Dominance: Nanomolar affinity (pKi 7.5-8.0) in cerebral cortex and autonomic ganglia [1] [3]
  • M3 Engagement: High affinity in exocrine glands (pancreas) and smooth muscle (ileum, trachea) [3] [9]
  • M2 Sparing: Micromolar affinity in cardiac atria and sinoatrial node [1] [7]

Properties

CAS Number

113010-69-8

Product Name

Hexahydrodifenidol

IUPAC Name

1-cyclohexyl-1-phenyl-4-piperidin-1-ylbutan-1-ol

Molecular Formula

C21H33NO

Molecular Weight

315.5 g/mol

InChI

InChI=1S/C21H33NO/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22/h1,4-5,11-12,20,23H,2-3,6-10,13-18H2

InChI Key

ILHSFCNKNNNPRN-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(CCCN2CCCCC2)(C3=CC=CC=C3)O

Synonyms

hexahydro-diphenidol
hexahydrodifenidol
hexahydrodiphenidol

Canonical SMILES

C1CCC(CC1)C(CCCN2CCCCC2)(C3=CC=CC=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.